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Structural Overview and Significance

The 3RCD structure from the Protein Data Bank represents the crystal structure of the HER2 kinase
domain in complex with TAK-285, a novel investigational dual HER2/EGFR inhibitor [1]. This structure
was determined using X-ray diffraction at a resolution of 3.21 A and provides critical insights into the

molecular recognition of HER2 by small molecule inhibitors [1] [2].

TAK-285  (chemical name:  N-{2-[4-({3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl }amino)-5H-
pyrrolo[3,2-d]pyrimidin-5-yl]ethyl }-3-hydroxy-3-methylbutanamide) is a pyrrolo[3,2-d]pyrimidine-based
compound designed to fit into the ATP-binding site of HER2 and EGFR kinases [1]. The structural data
reveals that TAK-285 interacts with key residues in the ATP pocket, providing a foundation for

understanding its inhibitory mechanism and guiding further drug development efforts [1].

Key Structural Features and Binding Interactions

The 3RCD structure highlights several important aspects of HER2 inhibition:

e Binding Mode: TAK-285 binds to the intermediate active-inactive conformation of HER2, which
differs from other known HER2 inhibitors [2].
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¢ Molecular Recognition: Computational studies comparing TAK-285 with lapatinib demonstrated that
TAK-285 binds with greater affinity to both active and intermediate active-inactive forms of HER2,
correlating with its increased activity in cellular assays [2].

¢ Specific Interactions: The structure shows specific hydrogen bonding patterns and hydrophobic
interactions that stabilize the inhibitor in the binding pocket, which can be exploited for rational drug

design [1].

Table 1: Crystallographic Data for PDB Entry 3RCD

Parameter Details
PDB ID 3RCD
Resolution 3.21 A

Experimental Method

R-Value Free

R-Value Work

Space Group

Unit Cell Parameters

Organism

Expression System

Deposition Date

Release Date

X-RAY DIFFRACTION

0.294 (Depositor), 0.290 (DCC)

0.224 (Depositor), 0.220 (DCC)

P1

a=50.542 A, b=64.936 A, ¢=92.36 A, 0=90.42°, 3=89.72°, y=90.35°
Homo sapiens

Spodoptera frugiperda

2011-03-30

2011-11-23

Biochemical and Cellular Characterization of TAK-285

TAK-285 demonstrates potent inhibition of both HER2 and EGFR kinases with biochemical ICso values of

17 nM and 23 nM, respectively [3]. Cellular studies have shown that sensitivity to TAK-285 correlates with
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HER?2 and HERS3 expression levels, with phospho-HER3 serving as a potential predictive biomarker for drug

response [4] [5].

The compound exhibits favorable pharmaceutical properties, including oral bioavailability and blood-brain

barrier penetration, making it particularly interesting for treating brain metastases [6]. Microdialysis studies

in rats have confirmed that the unbound fraction of TAK-285 can cross the blood-brain barrier, which

represents a significant advantage over other HER2-targeted therapies like trastuzumab [6].

Table 2: Biochemical and Cellular Profiling of TAK-285

Parameter Value Experimental Context
HER2 Biochemical ICso 17 nM In vitro kinase assay [3]
EGFR Biochemical ICso 23 nM In vitro kinase assay [3]

Cellular Sensitivity
Correlation

Blood-Brain Barrier
Penetration

Protein Binding

Partition Coefficient (log
P)

Inverse correlation with HER2/HER3
expression

Confirmed (unbound fraction)

>99% in plasma

4.18

Experimental Protocols

Breast cancer cell line panel [4]

Microdialysis in rats [6]

Protein binding assay [6]

Measured physicochemical
property [6]

Molecular Docking Protocol for HER2 Inhibitors

Purpose: To predict binding modes and affinities of small molecules to the HER2 kinase domain using the

3RCD structure as a template.

Workflow:
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Start: Protein and Ligand Preparation

'

1. Retrieve 3RCD structure
from RCSB PDB

l

2. Protein Preparation
- Remove water molecules >5A from active site
- Add hydrogens, optimize H-bonds
- Energy minimization with OPLS force field

'

3. Grid Generation
- Define 20%20x20 A box around TAK-285
- Set grid spacing to 0.375 A

:

4. Ligand Preparation
- Generate 3D structures
- Assign proper bond orders
- Energy minimize with OPLS force field

'

5. Docking Protocol
- HTV'S mode for initial screening
- SP mode for intermediate refinement
- XP mode for final precise docking

l

6. Pose Analysis and
Visualization

End: Binding Affinity Prediction
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Detailed Steps:

¢ Protein Preparation [7]:

o Obtain the 3RCD structure from RCSB PDB
o Preprocess the protein using Schrédinger's Protein Preparation Wizard:
» Remove water molecules beyond 5A from the active site
= Add hydrogen atoms and optimize hydrogen bonding network
= Perform restrained minimization using OPLS force field with RMSD cutoff of 0.3A

¢ Grid Generation [7]:

o Define the receptor grid using the centroid of co-crystallized TAK-285 as the center
o Set grid dimensions to 20x20x20 A with 0.375 A spacing
o Adjust grid size to accommodate ligands with maximum size of 20A

e Ligand Preparation [7]:

o Prepare ligand structures using LigPrep with OPLS force field
o Generate possible ionization states at physiological pH (7.0£0.5)
o Generate stereoisomers and tautomers as needed

¢ Docking Protocol [7] [2]:

o Perform hierarchical docking using Glide module:
= |nitial screening with High-Throughput Virtual Screening (HTVS) mode
= Intermediate refinement with Standard Precision (SP) mode
= Final precise docking with Extra Precision (XP) mode

o Use OPLS force field for all docking calculations

Cellular Assay for HER2/HER3 Inhibition Studies

Purpose: To evaluate the effects of TAK-285 on cancer cell growth and HER3 phosphorylation in sensitive

cell lines.

Workflow:
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Start: Cell Culture and Treatment

'

1. Cell Line Selection
- HER2-overexpressing breast cancer cells
- Appropriate control cell lines

'

2. TAK-285 Treatment
- Prepare serial dilutions (typically 1 nM - 10 pM)
- Treat cells for 24-72 hours

l

3. Growth Inhibition Assay
- Measure cell viability using MTT or similar assay
- Calculate ICso values

'

4. Phospho-HER3 Analysis
- Western blotting for p-HER3
- Compare with total HER3 expression

y

5. siRNA Validation
- HER3 knockdown using specific siRNA
- Assess impact on cell growth and TAK-285 sensitivity

l

6. Data Analysis
- Correlate sensitivity with HER2/HER3 expression
- Statistical analysis

End: Biomarker Identification
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Detailed Protocol:

Cell Culture [4] [5]:

o Maintain HER2-overexpressing cancer cell lines (e.g., BT-474, SK-BR-3) in appropriate media
o Include control cell lines with low HER2 expression
o Culture cells at 37°C in 5% CO2 humidified atmosphere

Compound Treatment [4] [5]:

o Prepare TAK-285 stock solution in DMSO (typically 10 mM)
o Generate serial dilutions in culture media (final DMSO concentration <0.1%)
o Treat cells for 24-72 hours across a concentration range (1 nM to 10 puM)

Growth Inhibition Assay [4] [5]:

(e]

Measure cell viability using MTT, CellTiter-Glo, or similar assays

[¢]

Incubate with viability reagent according to manufacturer's protocol
Measure absorbance/luminescence and normalize to untreated controls

[¢]

[e]

Calculate ICso values using nonlinear regression analysis

HER3 Phosphorylation Analysis [4] [5]:

[e]

Lyse cells in RIPA buffer with protease and phosphatase inhibitors
Separate proteins by SDS-PAGE and transfer to PVDF membranes
Probe with anti-phospho-HERS3, anti-total HER3, and loading control antibodies

[¢]

o

o

Detect using chemiluminescence and quantify band intensities

siRNA Knockdown Validation [4] [5]:

o Transfert cells with HER3-specific SiRNA or non-targeting control SiRNA
o Confirm knockdown efficiency by Western blotting after 48-72 hours
o Treat transfected cells with TAK-285 and assess growth inhibition

Clinical and Preclinical Development

Phase I Clinical Trial Summary
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A first-in-human phase I study of TAK-285 was conducted in Japanese patients with solid tumors [3]. The
study established the maximum tolerated dose (MTD) as 300 mg twice daily, with dose-limiting toxicities
including grade 3 increases in aminotransferases and decreased appetite at 400 mg twice daily [3]. The
compound showed rapid absorption after oral administration and plasma exposure increased in a dose-
proportional manner from 50 to 300 mg twice daily [3]. A partial response was observed in one patient with

parotid cancer receiving 300 mg twice daily [3].

Recent Derivative Development

Recent medicinal chemistry efforts have focused on developing novel TAK-285 derivatives with improved
potency and selectivity [8]. Compound 9f from a recent series demonstrated ICso values of 2.3 nM against
EGFR and 234 nM against HER2, representing 38-fold and 10-fold improvements over staurosporine and
TAK-285, respectively, in EGFR inhibition [8]. These derivatives also showed potent antiproliferative

activity against prostate carcinoma cell lines with ICso values in the low nanomolar range [8].

Signaling Pathway and Mechanism of Action

TAK-285 inhibits HER2-mediated signaling through allosteric regulation of the kinase domain [1] [2]. The
compound preferentially binds to an intermediate active-inactive conformation, distinct from other HER2
inhibitors [2]. HER2 and HER3 cooperatively regulate cancer cell growth in TAK-285-sensitive cells, with
HER3 trans-phosphorylation by HER2 serving as a key mechanism [4] [5]. Phospho-HER3 levels decrease
following TAK-285 treatment, suggesting that HER3 phosphorylation status could serve as a
pharmacodynamic biomarker for TAK-285 sensitivity [4] [5].

Research Applications and Future Directions

The 3RCD structure and TAK-285 continue to be valuable tools for several research applications:

e Structure-Based Drug Design: The 3RCD structure enables rational design of novel HER2 inhibitors
with improved potency and selectivity [1] [8] [2].

e Biomarker Discovery: HER3 phosphorylation status and HER2/HER3 co-expression may serve as
predictive biomarkers for patient stratification [4] [5].
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¢ Blood-Brain Barrier Penetration: TAK-285's ability to cross the blood-brain barrier makes it a
promising candidate for treating HER2-positive brain metastases [6].

¢ Natural Product Screening: The 3RCD structure has been used for virtual screening of natural
product libraries to identify novel HER2 inhibitor scaffolds [7].

Recent studies have identified natural products like liquiritin and oroxin B as potential HER2 inhibitors
through virtual screening approaches using the 3RCD structure, demonstrating the continued utility of this

structural resource for drug discovery [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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